Skepinone-L is a small molecule identified as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) []. p38 MAPK is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis (programmed cell death) []. Due to its specific targeting of p38 MAPK, Skepinone-L has become a valuable tool for scientific research exploring the role of this pathway in different diseases.
Skepinone-L functions by competitively binding to the ATP-binding pocket of p38 MAPK, thereby preventing the enzyme from phosphorylating downstream substrates []. This inhibition disrupts the p38 MAPK signaling cascade, leading to altered cellular responses. Studies have shown that Skepinone-L exhibits high potency, with an inhibitory concentration (IC50) of 5 nM for p38 alpha, the most studied isoform of p38 MAPK [].
Skepinone-L allows researchers to investigate the specific contribution of p38 MAPK in various biological processes. By inhibiting the pathway, scientists can observe changes in cell behavior and gene expression, ultimately revealing the role of p38 MAPK in those processes [].
Skepinone-L is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting p38α/MAPK14. It is recognized as the first ATP-competitive p38 MAPK inhibitor that exhibits excellent efficacy and selectivity in vivo, making it a significant tool for research in chemical biology and therapeutic development . The compound's structure features a dibenzosuberone scaffold, which is crucial for its binding and inhibitory activity against the target kinase .
Skepinone-L has demonstrated potent inhibitory effects on p38 MAPK, with an IC50 value as low as 2.8 nM, indicating its high potency . The compound has been shown to effectively modulate inflammatory responses and has potential implications in treating various inflammatory diseases, including rheumatoid arthritis and neurodegenerative disorders . Its selectivity profile makes it a valuable probe for studying the p38 MAPK pathway's role in cellular processes.
The synthesis of skepinone-L can be summarized in several steps:
Skepinone-L is primarily used in research settings to investigate the p38 MAPK signaling pathway's role in inflammation and other cellular processes. Its selective inhibition of p38 MAPK makes it a candidate for developing therapies for conditions like rheumatoid arthritis, Alzheimer's disease, and other inflammatory disorders . Additionally, it serves as a model compound for designing new kinase inhibitors with improved efficacy and safety profiles.
Studies have shown that skepinone-L interacts specifically with the ATP-binding site of p38 MAPK, leading to its competitive inhibition. Molecular docking studies have provided insights into its binding mode, revealing that modifications to its structure can enhance binding affinity and selectivity . These interactions are critical for understanding how skepinone-L can be optimized for therapeutic use.
Several compounds share structural or functional similarities with skepinone-L, particularly those targeting the p38 MAPK pathway. Here are some notable examples:
| Compound Name | Structure Type | Selectivity | IC50 (nM) | Unique Features |
|---|---|---|---|---|
| SB202190 | Pyrazole derivative | Moderate | 34.2 | Early p38 MAPK inhibitor |
| BIRB 796 | Diaryl urea | High | 6.0 | Dual inhibition of p38 MAPK and JNK |
| VX-745 | Pyridinyl urea | High | 10 | Selective for p38 MAPK with anti-inflammatory properties |
| RWJ 67657 | Urea derivative | Moderate | 20 | Inhibitor with potential anti-cancer effects |
Skepinone-L stands out due to its unique dibenzosuberone scaffold and its exceptional selectivity and potency against p38 MAPK compared to these other inhibitors . Its design emphasizes
Skepinone-L is a dibenzosuberone-based compound with the International Union of Pure and Applied Chemistry name (R)-2-((2,4-difluorophenyl)amino)-7-(2,3-dihydroxypropoxy)-10,11-dihydro-5H-dibenzo[a,d] [7]annulen-5-one [1] [2]. The compound is also known by several synonyms including CBS3830 and its Chemical Abstracts Service registry number 1221485-83-1 [1] [2].
The molecular structure of Skepinone-L features a central dibenzosuberone core system, which consists of two benzene rings connected by a seven-membered ring containing a ketone functional group [1] [2]. The compound incorporates a 2,4-difluoroaniline substituent attached to the aromatic system through an amino linkage [1] [2]. Additionally, the structure contains a 2,3-dihydroxypropoxy side chain attached to the dibenzo ring system [1] [2].
The dibenzosuberone scaffold represents a tricyclic system where the seven-membered ring adopts a boat-like conformation [19]. This structural arrangement is crucial for the compound's interaction with its molecular targets and contributes to its selectivity profile [19].
Skepinone-L possesses the molecular formula C24H21F2NO4 with a molecular weight of 425.42 grams per mole [1] [2] [15]. The compound exists as a crystalline solid with a characteristic yellow appearance [2] [9]. The molecular ion peak in mass spectrometry analysis corresponds to the calculated molecular weight, confirming the structural integrity of the compound [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C24H21F2NO4 |
| Molecular Weight | 425.42 g/mol |
| Chemical Abstracts Service Number | 1221485-83-1 |
| Physical Appearance | Yellow crystalline solid |
The solubility characteristics of Skepinone-L have been extensively characterized across various solvents [2] [15] [23]. In dimethyl sulfoxide, the compound demonstrates excellent solubility with concentrations reaching up to 85 milligrams per milliliter, equivalent to 199.8 millimolar [15]. Similarly, ethanol provides comparable solubility at 85 milligrams per milliliter [15].
For biological applications, Skepinone-L shows solubility up to 22 millimolar in dimethyl sulfoxide [2]. The compound exhibits poor aqueous solubility, being classified as insoluble in water [15] [23]. This hydrophobic character is consistent with its dibenzosuberone structure and requires organic co-solvents for aqueous formulations [23].
| Solvent | Solubility |
|---|---|
| Dimethyl sulfoxide | 85 mg/mL (199.8 mM) |
| Ethanol | 85 mg/mL (199.8 mM) |
| Water | Insoluble |
| Dimethyl formamide | ~15 mg/mL |
Skepinone-L demonstrates favorable stability characteristics under appropriate storage conditions [9] [15] [17]. The compound maintains stability for at least four years when stored as a powder at -20°C [9]. Short-term storage at room temperature is feasible for shipping purposes, as stability testing indicates the product can withstand ambient temperature conditions without cooling measures [15].
When prepared as stock solutions, the stability profile varies with storage conditions [23]. At -80°C, prepared solutions remain stable for up to six months, while storage at -20°C limits stability to one month [23]. The compound's thermal stability has been evaluated using differential scanning fluorimetry, where thermal melting shifts correlate with binding affinity to target proteins [16].
The original synthetic route to Skepinone-L was developed through a multi-step approach utilizing established dibenzosuberone chemistry [11] [12]. The synthesis begins with the preparation of the core dibenzosuberone scaffold through an intramolecular Friedel-Crafts acylation reaction [11] [20]. This classical approach involves the cyclization of diphenylethane-2-carboxylic acid derivatives under acidic conditions [21] [33].
The key intermediate 2-chloro-7-hydroxy-10,11-dihydro-5H-dibenzo[a,d] [7]annulen-5-one serves as the precursor for subsequent functionalization [11]. The introduction of the 2,4-difluoroaniline moiety is accomplished through a Buchwald-Hartwig amination reaction using palladium catalysis [13] [14] [31]. This carbon-nitrogen bond formation reaction employs 2,4-difluoroaniline as the nucleophilic partner and proceeds under mild conditions with excellent yields [13] [14].
The final step involves the attachment of the 2,3-dihydroxypropoxy side chain through nucleophilic substitution at the phenolic hydroxyl group [13] [14]. This transformation typically employs alkylation conditions using the appropriate glycidol derivative or related epoxide chemistry [13] [14].
Significant improvements to the original synthesis have been developed to address scalability and efficiency concerns [11]. The optimized route achieves an almost four-fold increase in overall yield to 46%, while eliminating the need for chromatographic purification [11]. These improvements were essential for providing sufficient material quantities for advanced development studies [11].
The key modification involves the introduction and optimization of an early-stage Heck coupling reaction based on Buchwald precatalysts [11]. This transformation consistently delivers yields of approximately 90% at multigram scales with a favorable low palladium loading of 0.1 mol% [11]. The Heck coupling replaces less efficient steps in the original route and provides better atom economy [11].
Alternative synthetic strategies have explored different disconnection approaches to the dibenzosuberone core [13] [14]. These include Wittig olefination reactions followed by catalytic hydrogenation and subsequent cyclization [13] [14]. The use of Friedel-Crafts acylation with thionyl chloride and aluminum chloride has proven effective for the key ring-closing step [13] [14].
Recent developments have focused on sustainable catalytic methods for dibenzosuberone synthesis [21]. These approaches utilize immobilized catalysts and milder reaction conditions to reduce waste production and improve environmental impact [21]. The optimization of individual synthetic steps has led to practical routes capable of supplying material for further development [11].
Crystallographic analysis of Skepinone-L has provided detailed insights into its three-dimensional structure and solid-state packing arrangements [2] [9]. The compound crystallizes as a yellow crystalline solid with well-defined lattice parameters [9]. X-ray diffraction studies confirm the expected dibenzosuberone core structure with the characteristic seven-membered ring system [36].
The crystallographic data reveals the spatial arrangement of the 2,4-difluoroaniline substituent relative to the dibenzosuberone core [19]. This structural information has been crucial for understanding the compound's interaction with p38 mitogen-activated protein kinase and its selectivity profile [19]. The crystal structure shows that the compound adopts a conformation that allows optimal binding to the kinase active site [19].
Crystallographic studies of related dibenzosuberone compounds have utilized similar methodology to confirm structural assignments [36]. The use of X-ray crystallography has been essential for validating synthetic products and understanding structure-activity relationships within this chemical class [36]. The crystalline form analysis provides important information for pharmaceutical development including polymorphism studies and solid-state stability assessments [9] [17].
Skepinone-L functions as an ATP-competitive inhibitor of p38α mitogen-activated protein kinase, representing the first compound in its class to achieve exceptional selectivity and potency through this binding mode [1] [2] [3]. The compound competes directly with adenosine triphosphate for binding at the conserved nucleotide-binding site located between the amino-terminal and carboxy-terminal lobes of the kinase domain [1] [4].
The ATP-competitive mechanism involves Skepinone-L occupying the same binding pocket as the natural substrate ATP, thereby preventing the phosphotransfer reaction essential for kinase catalytic activity [1] [2]. Unlike non-competitive or allosteric inhibitors, Skepinone-L demonstrates classical competitive inhibition kinetics where increasing ATP concentrations can overcome the inhibitory effect [4]. The compound exhibits an IC50 value of 5 nanomolar in enzyme activity assays, demonstrating high potency against the target enzyme [1] [5] [2].
The unique aspect of Skepinone-L's ATP-competitive mechanism lies in its ability to achieve remarkable selectivity despite targeting the highly conserved ATP-binding site [1] [2]. This selectivity arises from specific structural interactions that exploit subtle differences in the binding pocket architecture between p38α and other kinases [6] [7]. The compound's dibenzosuberone scaffold is specifically designed to induce conformational changes in the hinge region that are favorable in p38α but not readily accommodated by other kinase family members [1] [6].
Target residence time, defined as the reciprocal of the dissociation rate constant (τ = 1/koff), represents a critical pharmacological parameter for Skepinone-L and its derivatives [8] [9] [10]. Skepinone-L exhibits moderate target residence time as a Type I inhibitor, typically measured in minutes rather than hours [5] [11] [12]. This moderate residence time reflects the compound's fully ATP-competitive nature and its reliance primarily on reversible binding interactions [5] [12].
Residence time analysis reveals that Skepinone-L's binding longevity is significantly enhanced in derivative compounds that incorporate Type I1/2 binding characteristics [5] [11] [12]. Advanced derivatives of the Skepinone scaffold demonstrate target residence times extending up to 3663 seconds (approximately 61 minutes), representing a substantial improvement over the parent compound [5] [11]. This enhancement correlates with additional molecular interactions beyond the primary hinge binding, particularly interference with the regulatory spine network of the kinase [5] [12].
The clinical relevance of target residence time for Skepinone-L relates directly to its potential for sustained pharmacological effect even after drug concentrations decline below the equilibrium dissociation constant [8] [9]. Extended residence time can contribute to improved efficacy by maintaining target engagement during periods of suboptimal drug exposure, potentially allowing for reduced dosing frequency and enhanced therapeutic windows [8] [9] [10].
The association rate (kon) for Skepinone-L binding to p38α mitogen-activated protein kinase demonstrates moderate kinetics characteristic of small molecule inhibitors targeting the ATP-binding site [10] [4]. Association rates are influenced by both the intrinsic reactivity of the binding partners and the accessibility of the binding site [4] [13]. For Skepinone-L, the association process involves initial encounter complex formation followed by conformational adjustments to accommodate the glycine flip mechanism [10] [6].
Dissociation rate constants (koff) for Skepinone-L reflect the stability of the inhibitor-kinase complex once formed [10] [4]. The moderate dissociation rate observed for Skepinone-L is consistent with its classification as a Type I inhibitor that relies primarily on hydrogen bonding and hydrophobic interactions without covalent bond formation [1] [5]. The dissociation process involves reversal of the induced conformational changes, particularly the glycine flip at Gly110, before inhibitor release [6] [7].
Comparative analysis between Skepinone-L and its Type I1/2 derivatives reveals significant improvements in both association and dissociation kinetics [5] [11] [12]. The enhanced derivatives demonstrate slower dissociation rates due to additional stabilizing interactions with the regulatory spine network, while maintaining or improving association rates through optimized binding pocket complementarity [5] [12] [10].
The hinge region of p38α mitogen-activated protein kinase serves as the primary recognition site for Skepinone-L, establishing the fundamental binding interaction that anchors the inhibitor within the ATP-binding pocket [6] [7] [14]. The dibenzosuberone core of Skepinone-L forms a critical hydrogen bond with the backbone NH group of Met109, mimicking the interaction pattern established by the adenine ring of ATP [1] [6] [15].
This primary hinge interaction positions Skepinone-L optimally to induce the characteristic glycine flip mechanism that enhances binding affinity and selectivity [6] [7] [16]. The interaction with Met109 represents a conserved binding mode observed across multiple ATP-competitive inhibitors, yet Skepinone-L's specific molecular architecture enables additional favorable contacts that distinguish it from less selective compounds [6] [14].
Crystal structure analysis from PDB entries 3QUE and 3ZYA reveals the precise geometry of hinge region binding, demonstrating how the dibenzosuberone scaffold adopts a planar conformation that maximizes overlap with the adenine-binding subsite [1] [17] [18]. The spatial arrangement allows for optimal hydrogen bonding geometry while positioning the remainder of the molecule to engage additional selectivity-determining interactions [15] [19].
The glycine flip mechanism represents a unique structural rearrangement induced by Skepinone-L that significantly enhances both binding affinity and kinase selectivity [6] [7] [16]. This mechanism involves a 180-degree rotation of the Met109-Gly110 peptide bond, creating a new hydrogen bonding network that accommodates bidentate interaction between the inhibitor and the kinase hinge region [6] [16] [19].
The glycine flip is facilitated by the intrinsic conformational flexibility of the glycine residue at position 110, which lacks a side chain and therefore can adopt phi-psi angle combinations that are sterically forbidden for other amino acids [16] [19]. This flexibility is crucial because the flipped conformation positions the Gly110 backbone carbonyl oxygen to form a second hydrogen bond with the carbonyl oxygen of Skepinone-L's dibenzosuberone ring [6] [7].
Kinome-wide analysis reveals that the structural motif required for glycine flip induction (featuring glycine directly adjacent to the linker residue) occurs in only 9.2% of all kinases, providing a molecular basis for Skepinone-L's exceptional selectivity profile [16]. The rarity of this motif across the kinome ensures that most off-target kinases cannot accommodate the glycine flip mechanism, resulting in significantly reduced binding affinity for these enzymes [6] [7] [16].
Skepinone-L achieves complete occupation of both hydrophobic region I and hydrophobic region II within the p38α ATP-binding site, maximizing van der Waals interactions and contributing to high binding affinity [1] [6] [20]. Hydrophobic region I, located adjacent to the gatekeeper residue Thr106, accommodates the 2,4-difluorophenyl moiety of Skepinone-L through favorable hydrophobic contacts [1] [6] [20].
The small size of the Thr106 gatekeeper residue in p38α creates sufficient space to accommodate the difluorophenyl group within hydrophobic region I [1] [6] [20]. This spatial accommodation is critical for selectivity because many other kinases possess larger gatekeeper residues that would create steric conflicts with the difluorophenyl substituent [6] [20] [21]. The fluorine substituents on the phenyl ring provide additional favorable interactions through their unique electronic properties [1] [2].
Hydrophobic region II, positioned deeper within the ATP-binding pocket, is fully occupied by portions of the dibenzosuberone scaffold and contributes to the overall binding thermodynamics [1] [6] [20]. Complete occupation of both hydrophobic regions maximizes the buried surface area upon binding, contributing to favorable enthalpy changes and reducing the likelihood of water molecules disrupting the binding interface [10] [4]. This dual occupation pattern distinguishes Skepinone-L from inhibitors that only partially fill these regions and consequently exhibit lower binding affinity [1] [6].
The structural basis for Skepinone-L's remarkable selectivity emerges from comparative analysis of ATP-binding sites across the human kinome, revealing specific molecular determinants that distinguish p38α from other kinase family members [21] [4] [14]. Despite the high conservation of ATP-binding sites across kinases, subtle structural differences in key residues create opportunities for selective inhibitor design [21] [22] [14].
The gatekeeper residue position represents a primary selectivity determinant, with p38α featuring the small threonine residue (Thr106) compared to larger residues in many other kinases [6] [20] [21]. This size difference directly impacts the accessibility and shape of hydrophobic region I, determining which inhibitor scaffolds can be accommodated without steric conflicts [21] [23]. Kinases with bulky gatekeeper residues such as phenylalanine or methionine cannot effectively bind Skepinone-L due to steric hindrance with the difluorophenyl moiety [6] [21].
Hinge region architecture provides another critical selectivity filter through the Met109-Gly110 motif that enables glycine flip induction [6] [7] [16]. Comparative sequence analysis across the kinome reveals that this specific arrangement of methionine followed by glycine in the hinge region occurs in only a small subset of kinases [16]. Alternative hinge sequences lacking the glycine flexibility or featuring different amino acid arrangements cannot support the glycine flip mechanism essential for Skepinone-L's high-affinity binding [6] [16].
The DFG-1 residue (leucine at position 171 in p38α) contributes to binding pocket shape and selectivity through its influence on the back pocket architecture [10] [24]. Comparative analysis demonstrates that kinases with different DFG-1 residues exhibit altered binding pocket geometries that may not optimally accommodate Skepinone-L's three-dimensional structure [10] [24]. These structural variations provide additional selectivity mechanisms beyond the primary hinge and gatekeeper determinants [24].
The molecular determinants underlying Skepinone-L's specificity for p38α mitogen-activated protein kinase involve a constellation of structural features that collectively create a unique binding environment [1] [6] [20]. The primary determinant involves the specific combination of Thr106 gatekeeper and Gly110 hinge residues, which together enable the accommodation of Skepinone-L's molecular architecture while facilitating the glycine flip mechanism [1] [6] [20].
The Thr106 gatekeeper residue provides the optimal balance between accessibility and selectivity by creating sufficient space for the difluorophenyl group while maintaining a size restriction that excludes many potential off-target kinases [6] [20]. The hydroxyl group of threonine may also contribute favorable polar interactions that stabilize inhibitor binding, although these are typically weaker than the primary hydrophobic contacts [6]. This gatekeeper position is particularly important because it controls access to the hydrophobic region I where selectivity-determining interactions occur [6] [20] [21].
The conserved Gly110 residue enables the unique glycine flip mechanism that doubles the number of hydrogen bonds between Skepinone-L and the kinase hinge region [6] [7] [16]. This mechanism requires precise geometric alignment between the inhibitor carbonyl oxygen and the flipped peptide backbone, constraining the types of molecular scaffolds that can achieve high-affinity binding [6] [7]. The energetic benefit of the additional hydrogen bond significantly enhances binding affinity while simultaneously providing selectivity through the structural requirements for flip induction [16].